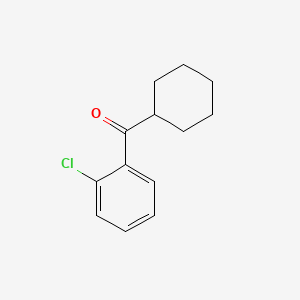

2-Chlorophenyl cyclohexyl ketone

描述

Significance in Contemporary Synthetic Chemistry

The significance of 2-Chlorophenyl cyclohexyl ketone in modern synthetic chemistry lies in its established role as a versatile precursor for a range of more complex molecules. Its structural features allow for selective transformations at multiple sites, including the carbonyl group, the aromatic ring, and the cyclohexyl moiety. The presence of the ortho-chloro substituent on the phenyl ring is particularly noteworthy. This substituent can influence the regioselectivity of subsequent reactions and can itself be a site for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions.

The ketone functionality is a gateway to a vast number of well-established organic reactions. It can readily undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, among other transformations. This reactivity makes this compound a valuable starting material for the construction of intricate molecular frameworks, including those found in pharmacologically active compounds and other functional materials. Its utility is further enhanced by its relative stability and accessibility through established synthetic routes.

Foundational Role as a Key Synthetic Intermediate

The most prominent and well-documented role of this compound is as a key intermediate in the synthesis of various psychoactive substances and other heterocyclic compounds. sigmaaldrich.com Its structure is particularly well-suited for the synthesis of compounds containing a 2-aminophenylcyclohexanone core, which is a key structural motif in a number of biologically active molecules.

Synthesis of Ketamine and its Analogs:

A prime example of the foundational role of this compound is in the synthesis of ketamine, a widely used anesthetic and antidepressant. researchgate.netias.ac.inthieme-connect.com The synthesis typically begins with the reaction of 2-chlorobenzonitrile (B47944) with a cyclohexyl Grignard reagent to produce an imine, which is then hydrolyzed to yield this compound. Alternatively, a Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride can be employed, followed by chlorination.

Once obtained, this compound serves as the direct precursor for the introduction of the amine functionality. A common synthetic route involves the α-bromination of the ketone followed by reaction with methylamine (B109427) to form an α-hydroxy imine. This intermediate then undergoes a thermal rearrangement to yield ketamine. thieme-connect.com

Scheme 1: General Synthetic Route to Ketamine from this compound

The versatility of this compound as an intermediate extends to the synthesis of various ketamine analogs. By modifying the amine reactant or performing other transformations on the core structure, a library of related compounds can be accessed. This has been particularly relevant in the exploration of novel psychoactive substances and in the development of new therapeutic agents with potentially improved pharmacological profiles. nih.gov

Synthesis of Other Heterocyclic Compounds:

Beyond its role in the synthesis of ketamine and related compounds, this compound is a valuable precursor for other classes of heterocyclic compounds. The ketone functionality can be used to construct various ring systems through condensation reactions with appropriate binucleophiles. For instance, reactions with hydrazines can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives, while reactions with hydroxylamine (B1172632) can yield isoxazoles.

While direct and high-yield syntheses of benzodiazepines from this compound are not extensively reported in mainstream literature, its structural motifs are relevant to the broader class of compounds that are precursors to benzodiazepines. The 2-aminobenzophenone (B122507) core, which can be conceptually derived from intermediates in the synthesis of ketamine from this compound, is a common starting point for the synthesis of 1,4-benzodiazepines.

Research Findings

Recent research continues to explore new synthetic methodologies involving this compound and its derivatives. Studies have focused on improving the efficiency and safety of existing synthetic routes, as well as expanding the scope of its applications. For example, alternative, non-toxic procedures for the synthesis of ketamine from cyclohexanone (B45756) and 2-chlorophenyl magnesium bromide have been developed, which proceed through a 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one intermediate. researchgate.netias.ac.in

Furthermore, the identification of novel precursors and synthetic routes for psychoactive substances, including those derived from this compound, is an active area of forensic and chemical research. nih.gov The analysis of seized materials often reveals new methods and starting materials used in illicit drug manufacturing, highlighting the continued relevance of understanding the chemistry of this key intermediate.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | ~7.2-7.4 ppm (m, 4H, Ar-H), ~3.0-3.2 ppm (m, 1H, CO-CH), ~1.2-2.0 ppm (m, 10H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃) | ~205-210 ppm (C=O), ~130-140 ppm (Ar-C), ~45-50 ppm (CO-CH), ~25-30 ppm (cyclohexyl-CH₂) |

| IR (KBr, cm⁻¹) | ~1680-1700 (C=O stretch), ~2850-2950 (C-H stretch), ~1440-1470 (C=C stretch, aromatic) |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZGSLPBUYYITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613454 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-10-9 | |

| Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Chlorophenyl Cyclohexyl Ketone

Classical and Established Synthetic Pathways

The construction of 2-Chlorophenyl cyclohexyl ketone can be effectively achieved through two principal routes: Grignard reaction-based synthesis and Friedel-Crafts acylation.

Grignard Reaction-Based Synthesis

Grignard reactions offer a robust and versatile method for forming the crucial carbon-carbon bond between the chlorophenyl and cyclohexyl moieties. This approach can be executed in two primary ways, differing in the selection of the Grignard reagent and the electrophilic substrate.

A primary and direct Grignard-based route involves the nucleophilic addition of a 2-chlorophenyl organomagnesium reagent to cyclohexanone (B45756). The key step is the formation of the Grignard reagent, 2-chlorophenylmagnesium bromide, from 2-chlorobromobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reagent is then reacted with cyclohexanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate after the addition.

An alternative, yet equally viable, Grignard strategy involves the reaction of cyclohexylmagnesium bromide with 2-chlorobenzonitrile (B47944). In this pathway, the cyclohexyl Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile. The resulting imine intermediate is then subjected to acidic hydrolysis to yield the desired ketone. This method is particularly effective for synthesizing aryl ketones. sciencemadness.org Challenges in this synthesis can include the purity of the solvent and optimizing reaction times for the Grignard addition.

| Grignard Route | Grignard Reagent | Substrate | Intermediate |

| Route A | 2-Chlorophenylmagnesium bromide | Cyclohexanone | 1-(2-Chlorophenyl)cyclohexanol |

| Route B | Cyclohexylmagnesium bromide | 2-Chlorobenzonitrile | N-magnesio-ketimine |

Following the nucleophilic addition of 2-chlorophenylmagnesium bromide to cyclohexanone (Route A), the immediate product after acidic workup is the tertiary alcohol, 1-(2-chlorophenyl)cyclohexanol. This alcohol must then be oxidized to furnish the target ketone. Various oxidizing agents can be employed for this transformation. The choice of oxidant is critical to ensure high conversion without promoting side reactions.

In a different context of synthesis where the initial alcohol product is further processed, it can undergo dehydration using an acidic catalyst to form 1-(2-chlorophenyl)cyclohexene. Subsequent oxidative cleavage of this alkene, followed by other transformations like imination and rearrangement, is a pathway utilized in the synthesis of related compounds like ketamine. askfilo.com However, for the direct synthesis of this compound, a controlled oxidation of the tertiary alcohol is the required step.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents a classic method for forming aryl ketones through electrophilic aromatic substitution. This pathway involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

In the context of synthesizing this compound, the Friedel-Crafts approach would involve the acylation of chlorobenzene (B131634) with cyclohexanecarbonyl chloride. In this reaction, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

A significant and often prohibitive challenge with this method is regioselectivity. The chlorine atom on the benzene (B151609) ring is an ortho-para directing group. youtube.comvedantu.com However, due to the significant steric hindrance imposed by the bulky cyclohexanecarbonyl group at the ortho position, the reaction overwhelmingly favors substitution at the para position. askfilo.comvedantu.com This results in the formation of 4-chlorophenyl cyclohexyl ketone as the major product, with only a small amount of the desired 2-chlorophenyl isomer. youtube.comvedantu.com Studies on the analogous benzoylation of chlorobenzene show that the ortho-isomer is formed in yields of only 3–12%, while the para-isomer constitutes 84–97% of the product mixture. rsc.org

| Acylating Agent | Aromatic Substrate | Major Product | Minor Product | Approx. Ortho:Para Ratio |

| Cyclohexanecarbonyl Chloride | Chlorobenzene | 4-Chlorophenyl cyclohexyl ketone | This compound | Low (Para-favored) |

| Benzoyl Chloride | Chlorobenzene | p-Chlorobenzophenone | o-Chlorobenzophenone | ~1:10 - 1:28 rsc.org |

| Acetyl Chloride | Chlorobenzene | 4-Chloroacetophenone | 2-Chloroacetophenone | Low (Para-favored) youtube.com |

| Ratio based on analogous reactions; specific data for cyclohexanecarbonyl chloride is not widely reported but expected to follow this trend. |

The conventional catalyst for Friedel-Crafts acylation is aluminum chloride, which is typically required in stoichiometric amounts because it complexes with both the acyl chloride reactant and the resulting ketone product. organic-chemistry.org The reaction is commonly carried out in an inert solvent. chemguide.co.uk

While various Lewis acids can catalyze the reaction, achieving high ortho-selectivity in the acylation of chlorobenzene is exceptionally difficult. Research into Friedel-Crafts reactions has explored numerous catalytic systems and conditions to control regioselectivity. nih.gov Factors such as the choice of catalyst, solvent, and temperature can influence the ortho/para product ratio. rsc.orgnih.gov However, for sterically demanding acylating agents reacting with substituted benzenes like chlorobenzene, the electronic directing effect is often overridden by steric factors, making the synthesis of the ortho-isomer via this route inefficient. askfilo.comvedantu.com Consequently, the Friedel-Crafts acylation is generally not the preferred method for producing this compound due to the low yields of the desired isomer and the difficulty in separating it from the much more abundant para-isomer.

Emerging and Novel Synthetic Strategies

The development of new synthetic routes for ketones, such as this compound, is driven by the need for more efficient and selective chemical processes. These emerging strategies often focus on minimizing the use of harsh reagents and expensive catalysts, while maximizing atom economy.

Transition Metal-Free α-Aryl Ketone Synthesis via Oxyallyl Cation Capture

A significant advancement in the synthesis of α-aryl ketones is the development of a transition metal-free method that utilizes the capture of oxyallyl cations. rsc.orgrsc.org This approach presents a compelling alternative to traditional transition metal-catalyzed methods, which often require expensive catalysts, ligands, and strong bases. rsc.org

The core of this strategy involves the in situ generation of transient oxyallyl cation intermediates from α-tosyloxy ketones. These reactive species are then trapped by arylboronic acids, acting as nucleophiles, to form the desired α-aryl ketone. rsc.org This umpolung strategy, which reverses the typical polarity of the α-carbon, has shown broad substrate tolerance, yielding moderate to good results for a variety of α-arylated ketones under simple reaction conditions. rsc.orgrsc.org

Key Features of the Oxyallyl Cation Capture Method:

| Feature | Description |

| Catalyst | Transition metal-free |

| Key Intermediate | Oxyallyl cation |

| Nucleophile | Arylboronic acids |

| Advantages | Avoids expensive and toxic metal catalysts, operationally simple |

| Yields | Moderate to good |

This method represents a more general and straightforward protocol for the α-arylation of ketones, expanding the scope of accessible aromatic nucleophiles beyond the traditionally used electron-rich aryl compounds. rsc.org

Alternative Methodologies for Cyclohexyl Ketone Scaffolds

The cyclohexyl ketone motif is a common structural element in many organic molecules. Researchers have developed several innovative methods for constructing this important scaffold, each with its unique advantages and applications.

Intramolecular C-Alkylation for β-Amino Cyclohexyl Ketone Derivatives

An effective method for synthesizing trans-β-amino cyclohexyl ketones involves the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. researchgate.net This diastereoselective reaction, typically carried out using a base like sodium hydride (NaH), proceeds with excellent yields. researchgate.net The process is versatile and can be adapted for the synthesis of various cyclohexyl amino ketones. researchgate.net This strategy highlights the utility of intramolecular cyclization reactions in creating complex cyclic systems with high stereocontrol.

Iridium-Catalyzed Annulation Strategies for Functionalized Cyclohexanes from Methyl Ketones

Iridium catalysis has emerged as a powerful tool for the construction of functionalized cyclohexanes. One notable strategy is a (5 + 1) annulation reaction between methyl ketones and 1,5-diols. acs.org This process, which operates through two sequential hydrogen borrowing reactions, allows for the direct synthesis of multi-substituted cyclic products with a high degree of stereocontrol. acs.org This methodology offers a novel and efficient route to the cyclohexane (B81311) core. acs.org

Furthermore, iridium catalysts have been successfully employed for the selective α-methylation of ketones using methanol (B129727) as the methylating agent. capes.gov.brrsc.org This provides a direct and convenient pathway to α-methylated ketones. capes.gov.brrsc.org

Catalytic Conversion of Aromatic Ethers to Cyclohexanone Derivatives

The conversion of aromatic ethers into cyclohexanone derivatives represents another valuable synthetic strategy. Research has demonstrated the potential of nickel-catalyzed acceptorless dehydrogenative aromatization of cyclohexanone derivatives. chemrxiv.org This method is significant as it can introduce functional groups at desired positions, a task that can be challenging with traditional methods limited by ortho-, meta-, or para-orientations. chemrxiv.org Additionally, methods for producing cyclohexanone derivatives through the hydrogenation of compounds containing benzene rings and multiple hydroxyl groups in the presence of a catalyst have been developed. google.com

Methodological Advancements for Enhanced Yield and Purity

Continuous efforts are being made to refine existing synthetic methods and develop new ones to improve the yield and purity of this compound and related compounds. A key focus is on transition metal-free approaches to minimize impurities and simplify purification processes. rsc.orgrsc.org The oxyallyl cation capture method, for instance, not only avoids transition metals but can also be scaled up easily, demonstrating its practical utility. rsc.org The development of such robust and efficient synthetic protocols is crucial for the cost-effective production of high-purity ketones for various applications.

Stereoselective and Diastereoselective Synthesis of Cyclohexyl Ketone Derivatives

Achieving stereocontrol in the synthesis of cyclohexyl ketone derivatives is a significant challenge. The following sections delve into specific methodologies that address this challenge through asymmetric induction, diastereoselective cyclizations, and enantioselective C(sp3)-H functionalization.

Asymmetric Induction in Carbonyl Compound Photoreduction within Chiral Media

The photoreduction of carbonyl compounds in the presence of a chiral influence offers a powerful method for the synthesis of enantiomerically enriched alcohols, which are direct precursors to chiral ketones. Research has shown that conducting these reactions within organized media, such as zeolites, can significantly enhance enantioselectivity. psu.edu

In a notable study, the photoreduction of a series of aryl alkyl ketones was investigated within cation-exchanged zeolites using a chiral amine as a coadsorbent. nih.gov This method proved effective for a range of ketones, leading to the formation of the corresponding alcohols with varying degrees of enantiomeric excess (ee). nih.gov The success of this approach hinges on the creation of a chiral environment within the zeolite cages, where the cation plays a crucial role in bringing the ketone substrate and the chiral amine into close proximity. psu.edunih.gov This enforced interaction within the supramolecular structure of the zeolite is key to achieving asymmetric induction. psu.edu

One of the most successful examples from this research was the photoreduction of phenyl cyclohexyl ketone, which yielded the corresponding alcohol with an impressive 68% enantiomeric excess. psu.edunih.gov The choice of the cation within the zeolite framework was found to be critical, with NaY zeolites providing the best results. psu.edu In contrast, zeolites with very few cations or other solid supports like silica (B1680970) gel failed to induce significant enantioselectivity. psu.edu

Table 1: Asymmetric Photoreduction of Phenyl Cyclohexyl Ketone

| Substrate | Chiral Inductor | Medium | Product | Enantiomeric Excess (ee) |

| Phenyl Cyclohexyl Ketone | Chiral Amine | NaY Zeolite | Phenylcyclohexylcarbinol | 68% psu.edunih.gov |

Diastereoselective Formation in Cyclization Reactions

Diastereoselective cyclization reactions provide a robust strategy for constructing highly substituted cyclohexanone frameworks with defined stereochemistry. These reactions often proceed through a cascade of bond-forming events, where the stereochemical outcome of each step is influenced by the preceding one.

A compelling example is the cascade inter–intramolecular double Michael addition strategy for synthesizing functionalized cyclohexanones. beilstein-journals.org This method utilizes readily available starting materials, such as curcumins and arylidenemalonates, and proceeds under mild conditions using a phase-transfer catalyst. beilstein-journals.org The reaction involves an initial intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring. beilstein-journals.org This approach has been shown to produce highly substituted cyclohexanones in moderate to excellent yields with complete diastereoselectivity in many cases. beilstein-journals.org

In a different approach, the copper(I)-catalyzed borylative exo-cyclization of alkenyl aryl ketones has been developed to produce syn-2-(borylmethyl)cycloalkanol derivatives. This reaction proceeds with high syn-selectivity, demonstrating excellent diastereocontrol in the formation of four- or five-membered rings. thieme-connect.de

Furthermore, the directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl (B3062369) carbinol derivatives highlight the influence of existing stereocenters on subsequent reactions. nih.gov The rigidity of the cyclopropyl group directs the approach of the reagents, leading to the formation of a single diastereomer. nih.gov

These examples underscore the power of cyclization reactions in establishing multiple stereocenters in a single, controlled transformation, a key principle in the efficient synthesis of complex molecules.

Enantioselective C(sp3)-H Arylation of Aliphatic Ketones

The direct functionalization of C(sp3)-H bonds represents a highly atom-economical and efficient approach to creating carbon-carbon bonds. When applied to aliphatic ketones, enantioselective C(sp3)-H arylation offers a direct route to chiral α-aryl ketones, a valuable structural motif.

Significant progress has been made in the palladium-catalyzed methylene (B1212753) β-C(sp3)-H arylation of aliphatic ketones. nih.govnih.gov One innovative strategy employs a transient directing group, such as α-benzyl β-alanine, which forms a six-membered chelate with the palladium catalyst. nih.govnih.gov This chelation is crucial for promoting the activation of the methylene C(sp3)-H bond. nih.govnih.gov The reaction demonstrates good functional group tolerance and can be applied to a variety of aliphatic ketones, including those with bulky cyclohexyl groups. nih.gov

Another powerful method involves the asymmetric α-arylation of ketone enolates with aryl triflates, catalyzed by palladium or nickel complexes with chiral ligands like difluorphos. berkeley.edu This approach has been successfully applied to the arylation of various cyclic ketones, including cyclohexanone derivatives, with enantioselectivities ranging from 70% to over 90%. berkeley.edu The choice of metal catalyst (palladium for electron-neutral or -rich aryl triflates and nickel for electron-poor ones) and the use of aryl triflates, which allow for lower reaction temperatures, are key to achieving high enantioselectivity. berkeley.edu

More recently, the merger of transition metal catalysis and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)–H bonds with carboxylic acids. acs.org While this specific example leads to α-amino ketones, the underlying principle of combining photocatalytically generated radicals with asymmetric metal catalysis opens new avenues for the enantioselective functionalization of C(sp3)-H bonds adjacent to a carbonyl group. acs.org

Table 2: Enantioselective Arylation of Cyclohexanone Derivatives

| Substrate | Arylating Agent | Catalyst System | Product | Enantiomeric Excess (ee) |

| Cyclohexanone Derivative | Aryl Triflate | Pd or Ni with Difluorphos | α-Aryl Cyclohexanone | 70-98% berkeley.edu |

| Aliphatic Ketone with Cyclohexyl Group | Methyl 4-iodobenzoate | Pd(OAc)2, α-benzyl β-alanine, AgOAc, AgTFA | β-Arylated Ketone | N/A (focus on regioselectivity) nih.gov |

Reaction Mechanisms and Transformative Organic Chemistry of 2 Chlorophenyl Cyclohexyl Ketone

Fundamental Reactivity of the Ketone Moiety

The reactivity of 2-chlorophenyl cyclohexyl ketone is largely defined by the electrophilic nature of its carbonyl carbon. This inherent reactivity allows for a variety of chemical transformations.

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, results in the transformation of the carbonyl carbon from a trigonal planar sp²-hybridized state to a tetrahedral sp³-hybridized state. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can participate in this reaction. For instance, Grignard reagents (organomagnesium halides) are potent carbon-based nucleophiles that readily add to ketones. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup, would yield a tertiary alcohol. libretexts.orgpearson.com

Another important class of nucleophilic addition involves the use of phosphorus ylides in the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgpressbooks.pub This reaction is a powerful method for converting ketones into alkenes with a high degree of control over the location of the newly formed double bond. pressbooks.publibretexts.org The reaction proceeds through a cycloaddition of the ylide to the carbonyl, forming a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. organic-chemistry.orgwikipedia.org

Interactive Table: Nucleophilic Addition Reactions of this compound

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under forcing conditions with strong oxidizing agents like potassium permanganate, leading to the formation of two carboxylic acids through carbon-carbon bond cleavage. libretexts.org However, this method is often destructive and lacks selectivity. libretexts.org

A more controlled and synthetically useful method for the oxidation of ketones is the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction utilizes peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. sigmaaldrich.comchemistrysteps.com The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the groups attached to the carbonyl determining which one moves to the oxygen atom. The general order of migratory ability is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the cyclohexyl group has a higher migratory aptitude than the 2-chlorophenyl group, leading to the formation of cyclohexyl 2-chlorobenzoate. organic-chemistry.org This ester can then be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and cyclohexanol.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (2-chlorophenyl)(cyclohexyl)methanol. This transformation is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organicchemistrytutor.comlibretexts.org

Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones. masterorganicchemistry.comsci-hub.se The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. rsc.orgyoutube.com The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to give the alcohol. organicchemistrytutor.comyoutube.com

Lithium aluminum hydride is a much more powerful reducing agent and will reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com Due to its high reactivity, LiAlH₄ reactions are typically conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107), followed by a separate aqueous or acidic workup step to protonate the intermediate alkoxide. organicchemistrytutor.comlibretexts.org

Both reagents will effectively reduce this compound to the corresponding secondary alcohol. masterorganicchemistry.comyoutube.com

Interactive Table: Reduction of this compound

Reactivity of the 2-Chlorophenyl Aromatic Ring

The presence of the chlorine atom and the cyclohexyl ketone group on the aromatic ring influences its reactivity in substitution reactions.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com Unlike nucleophilic substitution at saturated carbons (Sₙ1 and Sₙ2), NAS typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chadsprep.compressbooks.pub These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. pressbooks.pub

In this compound, the chlorine atom is the potential leaving group. However, the cyclohexyl ketone group is not a sufficiently strong electron-withdrawing group to significantly activate the ring for NAS under standard conditions. While the carbonyl group is electron-withdrawing, its effect is not as pronounced as that of a nitro group, for example. Therefore, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. The reaction is generally less favorable compared to aromatic rings bearing stronger deactivating groups. youtube.com

The reactivity of the 2-chlorophenyl ring in electrophilic aromatic substitution (EAS) is governed by both electronic and steric factors. The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-director due to the ability of its lone pairs to stabilize the carbocation intermediate (arenium ion) through resonance.

The cyclohexyl ketone substituent is also a deactivating group due to the electron-withdrawing nature of the carbonyl group. This deactivation arises from both an inductive effect and a resonance effect, which pulls electron density out of the aromatic ring. As a result, the this compound is significantly less reactive towards electrophiles than benzene (B151609). The cyclohexyl ketone group acts as a meta-director.

The combination of these two substituents leads to a complex reactivity pattern. The chlorine atom directs incoming electrophiles to the positions ortho and para to it (C4 and C6), while the cyclohexyl ketone group directs to the meta positions (C3 and C5). Furthermore, the bulky cyclohexyl ketone group will exert a significant steric hindrance, particularly at the ortho position (C3), making substitution at this position less likely.

Catalytic Transformations Involving this compound and Related Systems

The reactivity of this compound and analogous aryl cyclohexyl ketones can be harnessed and directed through various catalytic strategies. These methods enable a range of valuable chemical transformations, from targeted oxidations to the formation of new carbon-carbon bonds, often with high levels of control and efficiency.

Electrochemical Catalysis for Oxidative Transformations (e.g., α-tosyloxylation)

Electrochemical methods offer a green and efficient approach for the oxidative functionalization of ketones. Specifically, the α-tosyloxylation of ketones, including systems related to this compound, can be achieved through electrochemically generated hypervalent iodine species. nih.gov This process avoids the use of hazardous and expensive chemical oxidants, relying instead on electricity to drive the catalytic cycle. nih.gov

The reaction mechanism involves the anodic oxidation of a catalytic amount of iodobenzene (B50100) in the presence of a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This generates a hypervalent iodine(III) species. This species then undergoes ligand exchange with tosylic acid to form Koser's reagent, which is a powerful electrophile. The ketone substrate, in its enol or enolate form, then attacks the hypervalent iodine reagent. Subsequent reductive elimination yields the desired α-tosyloxylated ketone and regenerates the initial iodobenzene catalyst, which can then re-enter the catalytic cycle. nih.gov This method has been successfully applied to various ketones, providing the α-tosyloxylated products in good yields without extensive re-optimization of the reaction conditions. nih.gov

The α-tosyloxylation of ketones is a valuable transformation as it introduces a good leaving group at the α-position, facilitating further nucleophilic substitution reactions. acs.org The use of chiral iodoaryloxazoline catalysts in similar transformations has been shown to induce enantioselectivity, producing chiral α-tosyloxy ketones which are versatile synthetic intermediates. acs.org

Table 1: Key Features of Electrochemical α-Tosyloxylation of Ketones

| Feature | Description | Reference |

| Catalyst | Iodobenzene (pre-catalyst) | nih.gov |

| Oxidant | Electricity (anodic oxidation) | nih.gov |

| Mediator | Hypervalent iodine(III) species | nih.gov |

| Key Reagent | Tosylic acid | nih.gov |

| Product | α-Tosyloxylated ketone | nih.govacs.org |

| Advantages | Avoids chemical oxidants, generates less waste | nih.gov |

Palladium-Catalyzed C(sp³)–H Arylation

Palladium-catalyzed C(sp³)–H arylation represents a powerful tool for the direct formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. nih.govresearchgate.net While direct arylation of the cyclohexyl ring in this compound itself is a specific transformation, the principles are well-established for related ketone systems. These reactions typically involve the use of a directing group to achieve regioselectivity. nih.govresearchgate.net

In the context of cyclic ketones, palladium catalysis can facilitate both intramolecular and intermolecular α-C(sp³)-H arylation. nih.gov The generally accepted mechanism for intermolecular arylation involves three key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide (ArX) to form a Pd(II)-aryl complex. nih.gov

Enolate Formation and Transmetalation: A base is used to generate the ketone enolate, which then undergoes transmetalation with the Pd(II)-aryl complex. nih.gov

Reductive Elimination: The resulting organopalladium intermediate undergoes reductive elimination to form the α-arylated ketone and regenerate the Pd(0) catalyst. nih.gov

For more remote C-H functionalization, such as at the γ-position of aliphatic ketones, transient directing groups (TDGs) like α-amino acids can be employed. nih.gov The ketone reversibly forms an imine with the amino acid, which then coordinates to the palladium catalyst. This brings a specific C-H bond into proximity with the metal center, allowing for selective C-H activation and subsequent arylation. nih.gov The use of 2-pyridone ligands has been shown to be crucial for the efficiency of these transformations. nih.govresearchgate.net

Table 2: General Parameters for Palladium-Catalyzed α-Arylation of Cyclic Ketones

| Parameter | Typical Conditions/Reagents | Reference |

| Catalyst | Pd(0) or Pd(II) precursors (e.g., Pd2(dba)3, Pd(OAc)2) | nih.gov |

| Ligand | Phosphine ligands (e.g., Tol-BINAP), 2-pyridones | nih.govnih.gov |

| Aryl Source | Aryl halides (Ar-X, where X = I, Br, Cl) or diaryliodonium salts | nih.gov |

| Base | Strong bases (e.g., NaH, NaOtBu) or lipophilic bases for aqueous media | nih.govrsc.org |

| Directing Group | Can be used for remote functionalization (e.g., α-amino acids) | nih.gov |

Combined Enzymatic and Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of asymmetric catalysis. A powerful strategy to achieve this is through dynamic kinetic resolution (DKR), which combines the in-situ racemization of the starting ketone with a highly enantioselective transformation. This approach can theoretically convert a racemate into a single enantiomer of the product with 100% yield.

In the context of ketones like this compound, a chemoenzymatic approach can be employed. This involves merging a metal-catalyzed racemization of the ketone with an enantioselective enzymatic reduction or acylation. nih.govresearchgate.net For instance, an iron carbonyl complex can catalyze the hydrogenation-dehydrogenation-hydrogenation cycle of a prochiral ketone, effectively racemizing it. nih.govresearchgate.net Simultaneously, a lipase (B570770) enzyme can perform an enantioselective acylation of the alcohol product formed from the reduction. nih.govresearchgate.net This combination allows for the conversion of a wide range of ketones into chiral acetates with high yields and excellent enantioselectivities. nih.govresearchgate.net The use of an earth-abundant metal like iron and readily available reagents makes this a sustainable and economically attractive process. nih.govresearchgate.net

Alternatively, asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal complexes with chiral ligands are highly efficient methods for producing chiral alcohols from ketones. nih.govresearchgate.netorganic-chemistry.org Ruthenium, rhodium, and iridium complexes are commonly used for this purpose. nih.govresearchgate.net For example, Ru complexes with chiral diphosphines and amine-based ligands can achieve high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov

Table 3: Examples of Asymmetric Transformations of Ketones

| Transformation | Catalyst System | Key Features | Reference |

| Reductive Acylation | Iron carbonyl complex + Lipase | Dynamic kinetic resolution, high yield and ee | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | High turnover numbers and enantioselectivity | nih.govresearchgate.net |

| Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)2] / chiral amino alcohol | Can be performed in water, good yields and ee | organic-chemistry.org |

Ketonization via Bimolecular Condensation of Alcohols and Derivatives

While not a direct transformation of this compound, the synthesis of ketones through the condensation of alcohols is a relevant related process. The bimolecular condensation of alcohols, typically catalyzed by acid, is a known method for producing symmetrical ethers. youtube.comyoutube.com This reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. youtube.com

The formation of ketones from alcohols generally involves oxidation. organic-chemistry.org A wide variety of reagents and catalytic systems have been developed for the oxidation of secondary alcohols to ketones, including chromium-based reagents (Jones oxidation), Dess-Martin periodinane, and Swern oxidation. organic-chemistry.org More recently, greener and more catalytic methods have been developed, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant, or systems like CeBr₃/H₂O₂. organic-chemistry.org

Photochemical Transformations of Aryl Cyclohexyl Ketones

The photochemistry of aryl ketones is a rich and well-studied field. Upon absorption of UV light, these compounds are promoted to an excited electronic state, which can then undergo a variety of chemical reactions. msu.edu

Norrish Type II Reactions and Intramolecular Hydrogen Abstraction

One of the most important photochemical reactions for ketones possessing accessible γ-hydrogens is the Norrish Type II reaction. wikipedia.orgnumberanalytics.comchemistnotes.com This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. wikipedia.orgyoutube.com This occurs via a six-membered cyclic transition state, which is sterically and entropically favored. youtube.com

The initial photochemical step is the excitation of the ketone from its ground state (S₀) to an excited singlet state (S₁). chemistnotes.com For many aryl ketones, this is followed by rapid intersystem crossing (ISC) to the triplet state (T₁). msu.educhemistnotes.com The n → π* excited state of the carbonyl group has radical-like character on the oxygen atom, making it capable of abstracting a hydrogen atom. youtube.comyoutube.com

The intramolecular γ-hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. wikipedia.orgchemistnotes.com This biradical can then undergo one of two main secondary reactions:

Cleavage (β-scission): The bond between the α- and β-carbons cleaves, resulting in the formation of an enol and an alkene. The enol will then tautomerize to the corresponding ketone. wikipedia.orgchemistnotes.com

Cyclization (Norrish-Yang reaction): The two radical centers can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol (B46151) derivative. wikipedia.orgchemistnotes.com

While γ-hydrogen abstraction is the most common, abstraction from other positions (δ, ε) is also possible, particularly in conformationally constrained systems, although it is generally less efficient. rsc.org

Table 4: General Mechanism of the Norrish Type II Reaction

| Step | Description | Intermediate/Product | Reference |

| 1. Photoexcitation | Absorption of a photon promotes the ketone to an excited singlet state (S₁). | S₁ excited state | chemistnotes.com |

| 2. Intersystem Crossing | The S₁ state can convert to a triplet state (T₁), often the reactive state for aryl ketones. | T₁ excited state | msu.educhemistnotes.com |

| 3. γ-Hydrogen Abstraction | The excited carbonyl oxygen abstracts a hydrogen atom from the γ-position via a six-membered transition state. | 1,4-biradical | wikipedia.orgchemistnotes.comyoutube.com |

| 4a. Cleavage | The 1,4-biradical fragments to form an alkene and an enol. | Alkene + Enol (tautomerizes to ketone) | wikipedia.orgchemistnotes.com |

| 4b. Cyclization | The 1,4-biradical undergoes intramolecular recombination to form a cyclobutanol. | Cyclobutanol derivative | wikipedia.orgchemistnotes.com |

Photoenolization and Diels-Alder Processes

The photoenolization/Diels-Alder (PEDA) sequence is a powerful strategy in organic synthesis that allows for the construction of complex polycyclic systems. This process is initiated by the photo-induced enolization of a carbonyl compound, which generates a transient but highly reactive diene. This diene can then participate in a [4+2] cycloaddition reaction with a suitable dienophile. The prototypical PEDA sequence involves an ortho-alkyl aromatic ketone or aldehyde. flinders.edu.au

For this compound, the process would begin with the absorption of light, typically in the UVA range (around 230-260 nm), promoting the molecule to an excited state. flinders.edu.au This excitation facilitates an intramolecular hydrogen atom transfer (HAT) from the cyclohexyl ring to the carbonyl oxygen. This step is crucial and its efficiency can be influenced by the substitution pattern of the molecule. The resulting species is a photoenol, a highly reactive 1,3-diene, which can then engage in a Diels-Alder reaction with a dienophile.

The scope of the Diels-Alder reaction in the PEDA sequence is broad. While electron-poor dienophiles are generally more reactive, even electron-rich alkenes and ethylene (B1197577) can participate at synthetically useful rates. flinders.edu.au A notable and unique variation is the predicted facile [4+1] cheletropic addition of carbon monoxide to the photoenol, which would provide a metal-free route to benzannelated cyclopentanones. flinders.edu.au

While the general principles of the PEDA sequence are well-established, the specific application to this compound would require experimental validation to determine the optimal reaction conditions and the scope of suitable dienophiles.

Photoredox Catalysis for Ketone Functionalization

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov In the context of ketone functionalization, photoredox catalysis offers novel pathways for C-C bond formation that are often complementary to traditional methods.

A significant application of photoredox catalysis to cyclic ketones, such as this compound, is the direct β-functionalization to form γ-hydroxyketones. scispace.com This transformation is achieved through the synergistic merger of photoredox catalysis and organocatalysis. The reaction proceeds via the coupling of two catalytically generated radical species: a β-enaminyl radical derived from the ketone and a ketyl radical generated from another ketone precursor. scispace.com

The mechanism involves the formation of an enamine from the cyclic ketone and a secondary amine organocatalyst. This enamine can then be oxidized by the excited photocatalyst via a single-electron transfer to generate a nucleophilic β-enaminyl radical. Concurrently, the photocatalyst can reduce an aryl or alkyl ketone to a ketyl radical. The selective coupling of these two radical intermediates leads to the formation of the γ-hydroxyketone adduct. scispace.com

The choice of photocatalyst can be crucial and may depend on the specific ketone coupling partners. For instance, iridium-based photocatalysts such as Ir(ppy)₃ and Ir(p-MeO-ppy)₃ have been shown to be effective. scispace.com The reaction is notable for its ability to achieve a selective heterocoupling of two different ketones in an intermolecular fashion without the need for pre-activation or protecting groups. scispace.com

The following table summarizes the key aspects of this photoredox-catalyzed functionalization:

| Feature | Description | Reference |

| Reaction Type | Direct β-functionalization of a cyclic ketone | scispace.com |

| Product | γ-Hydroxyketone | scispace.com |

| Key Intermediates | β-Enaminyl radical, Ketyl radical | scispace.com |

| Catalysis | Synergistic photoredox and organocatalysis | scispace.com |

| Advantages | Mild reaction conditions, selective heterocoupling | scispace.com |

This methodology represents a significant advance in the functionalization of ketones, providing a direct route to valuable γ-hydroxyketone motifs from simple carbonyl precursors.

Influence of Structural Features on Reaction Regioselectivity and Stereochemistry

The regioselectivity and stereochemistry of chemical reactions are fundamentally governed by the three-dimensional structure and electronic properties of the reacting molecules. In the case of this compound, both the 2-chlorophenyl group and the cyclohexyl ring exert a significant influence on the outcome of its transformations.

Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.org In reactions involving the aromatic ring of this compound, the chloro substituent, being an ortho, para-director, will influence the position of electrophilic aromatic substitution. For reactions involving the cyclohexyl ring, such as the photoredox-catalyzed β-functionalization discussed previously, the regioselectivity is dictated by the formation of the more stable radical intermediate. scispace.commasterorganicchemistry.com

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also critically influenced by the structural features of this compound. masterorganicchemistry.com The cyclohexyl ring exists in a chair conformation, and the axial and equatorial positions are not equivalent. Reagents can approach the carbonyl group from either the axial or equatorial face, leading to different diastereomeric products. The bulky 2-chlorophenyl group will likely favor an equatorial position to minimize steric strain, which in turn will influence the facial selectivity of nucleophilic attack on the carbonyl carbon.

In the context of the Diels-Alder reaction following photoenolization, the stereochemistry of the newly formed six-membered ring is controlled by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. youtube.com However, the specific stereochemical outcome will also depend on the geometry of the transient photoenol and the nature of the dienophile.

The interplay of electronic effects from the chloro-substituted phenyl ring and the steric demands of the cyclohexyl moiety creates a complex stereoelectronic environment that dictates the reaction pathways. A thorough understanding of these influences is essential for predicting and controlling the formation of specific isomers in the reactions of this compound.

| Structural Feature | Influence on Reactivity |

| 2-Chlorophenyl Group | Electronic Effects: The chloro substituent is electron-withdrawing by induction but electron-donating by resonance, influencing the reactivity of the aromatic ring and the carbonyl group. It acts as an ortho, para-director in electrophilic aromatic substitution. Steric Effects: The bulky group can hinder the approach of reagents to the carbonyl group and adjacent positions, influencing facial selectivity. |

| Cyclohexyl Ketone | Conformational Effects: The chair conformation of the cyclohexyl ring creates distinct axial and equatorial environments, leading to diastereoselectivity in addition reactions. The preference for substituents to occupy the equatorial position minimizes steric strain. Reactivity of α- and β-positions: The hydrogens on the carbons adjacent (α) and further away (β) from the carbonyl group have different reactivities, which can be exploited in reactions like enolate formation and photoredox-catalyzed functionalization. |

Advanced Characterization and Analytical Methodologies for 2 Chlorophenyl Cyclohexyl Ketone

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 2-Chlorophenyl cyclohexyl ketone. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the cyclohexyl ring. The aromatic protons will appear in the downfield region (typically δ 7.2-7.8 ppm) due to the deshielding effect of the aromatic ring current. The splitting patterns of these protons (doublets, triplets) would reveal their substitution pattern on the phenyl ring. The protons on the cyclohexyl ring will appear more upfield. The proton on the carbon adjacent to the carbonyl group (the α-proton) would be the most downfield of the cyclohexyl protons, likely appearing as a multiplet. The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region (typically δ 1.2-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O), which typically appears in the δ 205-220 ppm range for ketones. libretexts.orglibretexts.org The carbons of the 2-chlorophenyl ring would generate signals in the aromatic region (δ 125-150 ppm). libretexts.org The carbon attached to the chlorine atom and the carbon to which the cyclohexyl ketone group is attached would have distinct chemical shifts within this range. The six carbons of the cyclohexyl ring would appear further upfield, with the α-carbon (adjacent to the carbonyl) being the most downfield of this group (typically δ 40-55 ppm). oregonstate.edu Quaternary carbons, such as the carbonyl carbon and the aromatic carbon bonded to chlorine, often show weaker signals. youtube.com

Table 1: Predicted NMR Data for this compound This data is predictive and based on general principles and analysis of structural isomers.

Show/Hide NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄Cl) | 7.2 - 7.8 | Complex multiplets due to ortho, meta, and para protons. |

| Cyclohexyl (α-CH) | ~3.5 - 4.0 | Multiplet, deshielded by adjacent carbonyl group. | |

| Cyclohexyl (other CH₂) | 1.2 - 2.5 | Overlapping multiplets. | |

| ¹³C | Carbonyl (C=O) | >200 | Typically a weak signal. libretexts.orglibretexts.org |

| Aromatic (C₆H₄Cl) | 125 - 140 | Six distinct signals expected. libretexts.org | |

| Cyclohexyl (α-C) | 40 - 55 | Deshielded by carbonyl group. oregonstate.edu | |

| Cyclohexyl (other C) | 20 - 35 | Multiple signals expected. |

Mass Spectrometry (GC-MS, LC-HRMS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight and elemental composition of a compound.

GC-MS: When coupled with Gas Chromatography, MS allows for the separation and identification of individual components in a mixture. In the analysis of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (222.71 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely include the cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to a prominent benzoyl cation fragment (m/z 139/141) and the loss of the cyclohexyl group. Data for the related 2-chlorophenyl cyclopentyl ketone shows major peaks at m/z 139 and 141, supporting this predicted fragmentation. nih.gov

LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry is crucial for obtaining a precise mass measurement of the molecule. This technique can determine the molecular formula of a compound with very high accuracy (typically within 5 ppm), which is a definitive method for identification, especially for new or unknown substances. nih.gov For example, LC-HRMS would be used to confirm the elemental composition of C₁₃H₁₅ClO.

LC-MS/MS: Tandem mass spectrometry provides further structural information by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. This helps to piece together the structure of the molecule and can be used to differentiate between isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

For this compound, the most prominent and diagnostic feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For saturated six-membered cyclic ketones like cyclohexanone (B45756), this peak typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pub However, conjugation of the carbonyl group with the adjacent aromatic ring is known to lower the stretching frequency. libretexts.orgpg.edu.pl Therefore, the C=O stretch for this compound is predicted to appear in the range of 1685-1690 cm⁻¹. libretexts.org

Other expected absorption bands include:

C-H stretching (aromatic): Just above 3000 cm⁻¹.

C-H stretching (aliphatic): Just below 3000 cm⁻¹.

C=C stretching (aromatic): Multiple weaker bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: In the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Show/Hide IR Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | >3000 | Medium |

| C-H Stretch | Aliphatic (Cyclohexyl) | <3000 | Medium-Strong |

| C=O Stretch | Aryl Ketone | 1685 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, two main electronic transitions are expected. The most intense absorption would be from a π→π* transition associated with the conjugated system of the chlorophenyl ring and the ketone. A second, much weaker absorption is expected at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com This absorption corresponds to the formally "forbidden" n→π* transition, where a non-bonding electron from the oxygen atom is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com The presence of this weak band is highly characteristic of compounds containing a carbonyl group. masterorganicchemistry.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.

For this compound, GC is an ideal method for assessing purity. A dilute solution of the compound would be injected into the GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane). masterorganicchemistry.com The compound would elute at a specific retention time under a given set of conditions (e.g., temperature program, carrier gas flow rate). The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The use of a Flame Ionization Detector (FID) provides a response proportional to the mass of the carbon-containing analyte, making it suitable for quantitative purity analysis. GC is routinely used for purity analysis of related ketones.

Table of Mentioned Compounds

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound. While specific methods for this compound are not widely published, reverse-phase HPLC (RP-HPLC) methods developed for the analogous o-chlorophenyl cyclopentyl ketone can be applied with minor modifications. sielc.com

A typical RP-HPLC method would involve a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov For instance, a mobile phase of methanol and water in an 85:15 (v/v) ratio has been successfully used for the preparative HPLC of o-chlorophenyl cyclopentyl ketone to obtain a reference standard with a purity of 99.53%. nih.gov For analytical purposes, a mobile phase of acetonitrile, water, and an acid like phosphoric acid is effective. sielc.com If the method needs to be compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. sielc.com

The use of HPLC coupled with advanced detectors like a hybrid ion trap/time-of-flight mass spectrometer (IT/TOF MS) is particularly powerful for identifying impurities. This technique allows for the determination of the fragmentation pathway of the parent compound and the elucidation of the structures of any co-eluting impurities based on their exact mass data. nih.gov For example, in samples of o-chlorophenyl cyclopentyl ketone, impurities such as o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene have been identified using HPLC-IT/TOF MS. nih.gov This level of analysis is critical for understanding the synthesis route and ensuring the quality of the final compound. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Related Phenyl-Alkyl Ketones

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min (Analytical) to 8.0 mL/min (Preparative) nih.gov |

| Detection | UV or Mass Spectrometry (MS) |

| Purity Achieved (Preparative) | >99% nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessments. This technique separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase, a solvent or mixture of solvents.

For ketones, visualization of the spots on a TLC plate after development often requires a staining agent, as they may not all be UV-active. A common derivatizing agent used for ketones is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with the carbonyl group to form brightly colored 2,4-dinitrophenylhydrazone derivatives. These derivatives are easily visible, allowing for straightforward qualitative analysis.

The choice of the mobile phase is critical for achieving good separation. The polarity of the solvent system is adjusted to optimize the retention factor (Rf) values of the compounds of interest. For a relatively non-polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely provide good resolution. The exact ratio would be determined empirically to achieve Rf values ideally between 0.3 and 0.7 for clear separation.

While specific TLC conditions for this compound are not documented in the reviewed literature, the general principles of chromatography suggest that a systematic approach to solvent selection would yield a reliable method for its analysis.

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure and, for chiral molecules, can be used to determine the absolute configuration.

For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal of the compound. The process involves dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This data provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

As of the latest literature review, there are no publicly available reports on the single-crystal X-ray structure of this compound. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing fundamental data for molecular modeling and structure-activity relationship studies.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| o-Chlorophenyl cyclopentyl ketone |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Formic acid |

| o-Chlorobenzoic acid anhydride |

| 1,2-di-o-chlorobenzoylcyclopentene |

| 2,4-dinitrophenylhydrazine |

| 2,4-dinitrophenylhydrazone |

| Hexane |

Theoretical and Computational Studies in 2 Chlorophenyl Cyclohexyl Ketone Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. These methods are instrumental in elucidating the electronic structure and reactivity of molecules like 2-Chlorophenyl cyclohexyl ketone.

DFT calculations can determine various electronic properties that are crucial for understanding a molecule's behavior. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-poor regions, which in turn helps in predicting sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

In studies of related aromatic ketones, DFT has been used to understand the influence of substituents on the electronic properties of the molecule. For example, research on substituted phenylcarbenes has shown that different groups on the aromatic ring can significantly alter the singlet-triplet energy splitting. nih.gov Similarly, for this compound, the chlorine atom on the phenyl ring and the cyclohexyl group will influence the electronic distribution and reactivity. DFT calculations allow for a quantitative assessment of these effects.

Furthermore, computational studies on phenyl ketone derivatives have successfully predicted their biological activities by correlating their electronic structures with their functions. nih.gov This highlights the power of DFT in not only understanding fundamental chemical properties but also in guiding the design of molecules with specific applications. The use of various functionals and basis sets within DFT allows for a tailored approach to calculating specific properties with high accuracy. mdpi.comacs.org

Table 1: Illustrative Electronic Properties of a Substituted Aromatic Ketone Calculated by DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. Actual values for this compound would require specific calculations.

Mechanistic Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational modeling provides a powerful tool to map out reaction pathways and identify key intermediates and transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, mechanistic modeling can offer invaluable insights.

A crucial aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. mit.edu By locating and characterizing the transition state, chemists can understand the energy barrier of a reaction, which is directly related to the reaction rate. Computational methods like DFT can be used to calculate the geometry and energy of transition states. ims.ac.jp

For example, the Grignard reaction, which can be used to synthesize precursors to ketones like this compound, has been the subject of computational studies to elucidate its mechanism. acs.orgpressbooks.pubacs.orgmasterorganicchemistry.com These studies have explored the structures of the reactants, intermediates, and transition states to explain the observed stereoselectivity and reactivity. pearson.com Similarly, computational investigations into the reactions of peroxy radicals with carbonyl compounds have utilized transition state theory to determine reaction rates and pathways. nih.gov

Recent advancements have led to more efficient computational methods for finding transition states, significantly reducing the computational cost and making these analyses more accessible. ims.ac.jpsciencedaily.com For this compound, modeling its reactions, such as nucleophilic addition to the carbonyl group, would involve identifying the transition state for the formation of the new carbon-carbon bond. This would provide a deeper understanding of the factors that control the reaction's efficiency and selectivity.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. This compound possesses conformational flexibility due to the cyclohexyl ring and the rotation around the single bond connecting the phenyl and carbonyl groups. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies.

Computational methods, ranging from molecular mechanics to high-level ab initio calculations, are extensively used for conformational analysis. nih.gov For cyclohexane (B81311) derivatives, the chair conformation is typically the most stable, but the presence of substituents can lead to different energetic preferences for axial versus equatorial positions. acs.orgacs.org Studies on substituted cyclohexanones have shown that the interplay of steric and electronic effects determines the preferred conformation. researchgate.netresearchgate.net

For this compound, a key question is the relative orientation of the 2-chlorophenyl group with respect to the cyclohexyl ring. Different conformers will have different energies, and the population of each conformer at a given temperature can be predicted using the Boltzmann distribution. This is crucial as the reactivity of the molecule can depend on its conformation. For example, the accessibility of the carbonyl carbon to an incoming nucleophile might be different in various conformers.

Computational studies on related systems, such as phenylalanine analogues containing a cyclohexane ring, have demonstrated the power of these methods in determining conformational preferences in different environments. nih.gov The insights gained from such analyses are vital for predicting the stereochemical outcome of reactions involving chiral centers or for understanding the molecule's interaction with other molecules, such as in a biological system.

Table 2: Example of Relative Energies of Conformers for a Substituted Cyclohexanone (B45756)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | 0.00 | 73.1 |

| Axial | 0.65 | 26.9 |

Note: This data is illustrative and based on findings for similar substituted cyclohexanones. The actual values for this compound would depend on the specific interactions within the molecule.

Spectroscopic Property Prediction and Validation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of organic molecules. Computational chemistry provides a powerful means to predict these spectra, which can aid in the interpretation of experimental data and the confirmation of molecular structures. q-chem.comyukiozaki.comwalshmedicalmedia.comrsc.org

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. q-chem.com By comparing the calculated spectrum with the experimental one, researchers can assign the observed bands to specific vibrational modes of the molecule. This can be particularly useful for complex molecules where empirical assignment is challenging.

Similarly, NMR chemical shifts and coupling constants can be calculated with high accuracy using quantum chemical methods. mdpi.comacs.org These calculations are highly sensitive to the electronic environment of the nuclei and the molecular geometry. Therefore, a good agreement between calculated and experimental NMR spectra provides strong evidence for the proposed structure and conformation of the molecule. For this compound, predicting the 1H and 13C NMR spectra would be invaluable for its unambiguous identification and for studying its conformational dynamics in solution.

The synergy between computational prediction and experimental validation is a powerful approach. nih.govfrontiersin.org Discrepancies between predicted and experimental spectra can point to deficiencies in the computational model or reveal unexpected structural features or environmental effects. This iterative process of prediction and validation leads to a more refined understanding of the molecule's properties.

Synthetic Applications of 2 Chlorophenyl Cyclohexyl Ketone As a Versatile Intermediate

Role in the Synthesis of Complex Organic Molecules

2-Chlorophenyl cyclopentyl ketone is a significant building block in organic synthesis, primarily recognized for its role as a direct precursor to complex pharmaceutical molecules. Its structure, featuring a halogenated aromatic ring attached to a cyclic ketone, provides multiple reactive sites for constructing more intricate molecular architectures.

The most prominent example of its application is in the multi-step synthesis of ketamine, [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one]. The synthesis begins with the ketone as the core scaffold. A common pathway involves the α-bromination of 2-chlorophenyl cyclopentyl ketone to introduce a bromine atom on the carbon adjacent to the carbonyl group. This α-haloketone is a highly reactive intermediate. Subsequent reaction with an amine, such as methylamine (B109427), leads to the formation of an α-amino ketone through a series of steps that can include the formation of an imine intermediate followed by thermal rearrangement. This rearrangement is a critical step that expands the five-membered cyclopentyl ring into the six-membered cyclohexyl ring found in the final ketamine molecule. This transformation highlights the utility of 2-chlorophenyl cyclopentyl ketone in constructing complex, polyfunctional, and chiral molecules from simpler, commercially available starting materials.

Precursor in the Formation of Bicyclic and Polycyclic Aromatic Hydrocarbons